molecular formula C9H11N B12933968 (R)-2-phenylazetidine

(R)-2-phenylazetidine

Cat. No.: B12933968
M. Wt: 133.19 g/mol
InChI Key: CLNGGMJEJSANIE-SECBINFHSA-N
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Description

®-2-phenylazetidine is a chiral azetidine derivative characterized by a four-membered ring structure with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylazetidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of N-alkylated 2-amino-1-phenylethanol under basic conditions can yield ®-2-phenylazetidine. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of ®-2-phenylazetidine may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-phenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinones.

    Reduction: Reduction reactions can convert ®-2-phenylazetidine to its saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinones, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-2-phenylazetidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing novel therapeutic agents.

    Industry: ®-2-phenylazetidine is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-phenylazetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in antimicrobial research, ®-2-phenylazetidine may inhibit bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-phenylazetidine: The non-chiral analog of ®-2-phenylazetidine.

    N-alkylazetidines: Compounds with various alkyl groups attached to the nitrogen atom.

    Azetidinones: Oxidized derivatives of azetidines.

Uniqueness

®-2-phenylazetidine is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in applications requiring enantioselectivity, such as asymmetric synthesis and drug development. The presence of the phenyl group also enhances its reactivity and potential biological activity compared to other azetidine derivatives.

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

(2R)-2-phenylazetidine

InChI

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1

InChI Key

CLNGGMJEJSANIE-SECBINFHSA-N

Isomeric SMILES

C1CN[C@H]1C2=CC=CC=C2

Canonical SMILES

C1CNC1C2=CC=CC=C2

Origin of Product

United States

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